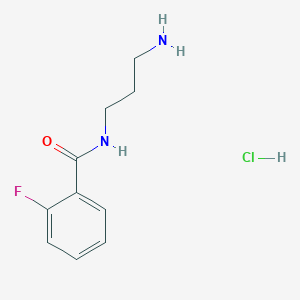

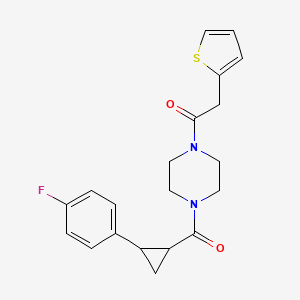

![molecular formula C20H13ClN4O5S2 B2508461 3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886897-38-7](/img/structure/B2508461.png)

3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide" is a derivative of benzothiazole and benzamide, which are known for their biological activities. The chlorophenylsulfonamido and nitrobenzothiazolyl groups suggest potential antimicrobial and antitumor properties, as indicated by the related compounds studied in the provided papers.

Synthesis Analysis

The synthesis of related benzothiazole sulfonamide derivatives typically involves a condensation reaction, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS), which was prepared by reacting 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole . Similarly, other sulfonamide derivatives, such as those in the 2-mercaptobenzothiazole series, are synthesized through reactions with chlorobromoalkanes and subsequent cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamide derivatives is characterized by the presence of nitrogen and sulfur atoms, which are key for their biological activity. The IR studies of NBTCS revealed that the ligand coordinates to metal ions through nitrogen and oxygen atoms of the sulphonamide group and the nitrogen atom attached to the benzothiazole ring . This coordination is crucial for the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole sulfonamides includes their ability to form complexes with metals, as demonstrated by the neodymium(III) and thallium(III) complexes of NBTCS . Additionally, the oxidation of 6-substituted 2-(β-chloroalkylmercapto)benzothiazoles leads to the formation of sulfoxides and sulfones, and heating in nitrobenzene results in cyclization to form tricyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole sulfonamides are influenced by their functional groups. For instance, the presence of electron-donating or electron-withdrawing groups can significantly affect their antimicrobial activity . The solubility of these compounds in polar solvents is also an important property, as seen in the poly(thioether-imide-sulfones) based on bis(4-chloro-1,8-naphthalimido)diphenylsulfone, which are soluble in solvents like DMSO and DMF .

科学的研究の応用

Antimicrobial Activity

A study explored the synthesis of fluoro-substituted sulphonamide benzothiazole compounds, which share structural similarities with 3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide. These compounds were screened for antimicrobial activity, indicating the potential of such structures in developing new antimicrobial agents (Jagtap et al., 2010).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally related to the compound , have been synthesized and demonstrated cardiac electrophysiological activity. These compounds, including variants like N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, show potential as selective class III antiarrhythmic agents (Morgan et al., 1990).

Synthesis of Thiadiazoloquinazolinone Derivatives

Research on cyclocondensation of 1,3,4-thiadiazol-2-amines with halobenzoyl chlorides led to the synthesis of nitro and sulfonamide derivatives of thiadiazoloquinazolinones. This work highlights the chemical versatility and potential applications of sulfonamide structures in synthesizing novel organic compounds with possible pharmacological properties (Shlenev et al., 2017).

Antimalarial and Antiviral Properties

A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to the synthesis of compounds with significant in vitro antimalarial activity. These findings suggest the potential of sulfonamide-based compounds in treating diseases like malaria and even COVID-19, through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

将来の方向性

The future directions for “3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their potential anti-inflammatory properties . Additionally, molecular docking studies could be performed to understand the interaction of these compounds with their protein receptors .

特性

IUPAC Name |

3-[(4-chlorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O5S2/c21-13-4-7-16(8-5-13)32(29,30)24-14-3-1-2-12(10-14)19(26)23-20-22-17-9-6-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJVBYKGFWWGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)

![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)

![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)

![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)

![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)